Phosphonic acid, [2-[(2-aminoethyl)amino]ethyl]-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-aminoethylphosphonic acid can be synthesized through the Kabachnik–Fields reaction or the Pudovik reaction. These methods involve the condensation of imines and phosphorous acid or its esters . For example, the reaction of phosphorous acid with formaldehyde and ammonia can yield nitrilotris(methylenephosphonic acid), a related compound .
Industrial Production Methods
Industrial production of phosphonic acids often involves the use of phosphorous acid and formaldehyde under controlled conditions. The process typically requires specific catalysts and reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-aminoethylphosphonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different phosphonate derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can participate in substitution reactions, where its amino or phosphonic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonate esters, while substitution reactions can produce a variety of functionalized phosphonates .
Scientific Research Applications
2-aminoethylphosphonic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-aminoethylphosphonic acid involves its interaction with enzymes and metabolic pathways. It acts as an antagonist of amino acids, inhibiting enzymes involved in amino acid metabolism, which affects the physiological activity of cells . This mechanism underlies its antibacterial, plant growth regulatory, and neuromodulatory effects .
Comparison with Similar Compounds
Similar Compounds
Aminophosphonates: These are structural analogues of amino acids where the carboxylic moiety is replaced by phosphonic acid or related groups.
Phosphonates: These compounds contain C−PO(OR)2 groups and are used in various applications, including as herbicides and plant growth regulators.
Uniqueness
2-aminoethylphosphonic acid is unique due to its natural occurrence in biological membranes and its specific role in biological processes. Its ability to act as a chelating agent and its involvement in various metabolic pathways distinguish it from other similar compounds .
Properties
CAS No. |
112013-36-2 |
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Molecular Formula |
C4H13N2O3P |
Molecular Weight |
168.13 g/mol |
IUPAC Name |
2-(2-aminoethylamino)ethylphosphonic acid |
InChI |
InChI=1S/C4H13N2O3P/c5-1-2-6-3-4-10(7,8)9/h6H,1-5H2,(H2,7,8,9) |
InChI Key |
DDOJGXVUFMXNKA-UHFFFAOYSA-N |
Canonical SMILES |
C(CNCCP(=O)(O)O)N |
Origin of Product |
United States |
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